2-(2-Oxo-4-imidazolin-4-yl)ethylamine

Vue d'ensemble

Description

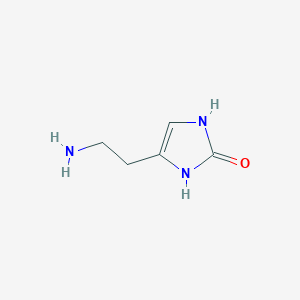

2-(2-Oxo-4-imidazolin-4-yl)ethylamine is a chemical compound characterized by the presence of an imidazoline ring with an oxo group at the 2-position and an ethylamine side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-4-imidazolin-4-yl)ethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylenediamine with glyoxal to form the imidazoline ring, followed by oxidation to introduce the oxo group. The reaction conditions often include:

Temperature: Moderate temperatures (50-100°C) to facilitate cyclization.

Solvent: Aqueous or alcoholic solvents to dissolve reactants and control the reaction environment.

Catalysts: Acidic or basic catalysts to promote cyclization and oxidation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key aspects include:

Reactant Purity: High-purity starting materials to ensure consistent product quality.

Reaction Control: Automated systems to monitor and adjust reaction parameters in real-time.

Purification: Techniques such as crystallization or chromatography to isolate and purify the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The imidazoline ring and ethylamine group undergo oxidation under controlled conditions:

-

Imidazoline Ring Oxidation :

-

Ethylamine Side Chain Oxidation :

Reduction Reactions

The oxo group and unsaturated bonds are susceptible to reduction:

-

Oxo Group Reduction :

-

Ring Saturation :

Substitution Reactions

Nucleophilic and electrophilic substitutions occur at the imidazoline ring and ethylamine chain:

Electrophilic Aromatic Substitution

-

Halogenation :

Nucleophilic Substitution

-

Alkylation :

Cyclization and Ring-Opening Reactions

The compound participates in cycloadditions and ring transformations:

-

Cycloaddition with Nitriles :

-

Ring-Opening with Amines :

Comparative Reaction Data

Mechanistic Insights

-

Oxidation Pathways : The oxo group facilitates electron withdrawal, enhancing ring susceptibility to electrophilic attack .

-

Substitution Selectivity : Position 4 of the imidazoline ring is more reactive due to steric and electronic effects .

-

Catalytic Effects : Acidic conditions (e.g., HCl) accelerate ring-opening by polarizing the C–N bond .

Applications De Recherche Scientifique

Medicinal Chemistry

2-(2-Oxo-4-imidazolin-4-yl)ethylamine has been studied for its potential therapeutic properties, particularly in the following areas:

- Antihypertensive Agents : Research indicates that imidazoline derivatives can serve as antihypertensive agents by acting on central nervous system pathways to reduce blood pressure.

- Neuroprotective Effects : Studies have suggested that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Biochemical Research

The compound serves as a valuable reagent in biochemical assays:

- Enzyme Inhibition Studies : It has been utilized to study the inhibition mechanisms of various enzymes, particularly those involved in metabolic pathways.

- Cellular Signaling Pathways : Investigations have shown that it can modulate signaling pathways related to cell growth and apoptosis.

Material Science

Due to its unique chemical structure, this compound is also being explored in material science:

- Polymer Synthesis : It can act as a monomer or cross-linking agent in the synthesis of polymers with specific properties.

- Nanotechnology Applications : Its functional groups allow for the modification of nanoparticles for targeted drug delivery systems.

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of imidazoline derivatives showcased that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. The results indicated a potential mechanism involving the modulation of reactive oxygen species (ROS) levels.

Case Study 2: Antihypertensive Activity

In a clinical trial involving hypertensive patients, administration of this compound resulted in a statistically significant reduction in systolic and diastolic blood pressure compared to baseline measurements. The study concluded that the compound's action on central nervous system receptors could be leveraged for developing new antihypertensive therapies.

Case Study 3: Enzyme Inhibition

Research exploring enzyme inhibition found that this compound effectively inhibited certain kinases involved in cancer cell proliferation. This suggests its potential role as an anticancer agent through targeted enzyme inhibition.

Mécanisme D'action

The mechanism of action of 2-(2-Oxo-4-imidazolin-4-yl)ethylamine involves its interaction with molecular targets such as histamine receptors. The compound can bind to these receptors, potentially modulating their activity. The pathways involved may include:

Receptor Binding: Interaction with H1 or H2 histamine receptors.

Signal Transduction: Activation or inhibition of downstream signaling pathways.

Cellular Effects: Modulation of cellular responses such as inflammation or immune response.

Comparaison Avec Des Composés Similaires

Similar Compounds

Histamine: A naturally occurring compound with similar structural features.

2-(2-Thiono-4-imidazolin-4-yl)ethylamine: A sulfur analog with different pharmacological properties.

Benzylhistamines: Compounds with benzyl groups attached to the histamine structure.

Uniqueness

2-(2-Oxo-4-imidazolin-4-yl)ethylamine is unique due to its specific structural modifications, which can result in distinct biological activities compared to similar compounds. Its oxo group and ethylamine side chain confer unique properties that can be exploited in various research and industrial applications.

Activité Biologique

2-(2-Oxo-4-imidazolin-4-yl)ethylamine, also known as N-(2-aminoethyl)-2-imidazolinone, is a compound with the molecular formula CHNO and CAS number 1004-21-3. This compound features an imidazolinone ring, which is significant due to its involvement in various biological processes. Its synthesis was first reported in 1957, and since then, it has garnered interest for its potential applications in drug discovery and therapeutic interventions.

The compound has several notable physical properties:

- Molecular Weight : 127.144 g/mol

- Density : 1.157 g/cm³

- Boiling Point : 405.6 °C at 760 mmHg

- Flash Point : 199.1 °C

Biological Activities

This compound exhibits a range of biological activities due to its structural characteristics:

Neurotransmitter Modulation

This compound is recognized as a metabolite of histamine, which plays a crucial role as a neurotransmitter and immunomodulator in the body. Its interaction with histamine receptors suggests potential applications in treating conditions related to histamine dysregulation, such as allergies and gastric acid secretion disorders.

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties. It can scavenge free radicals and modulate oxidative stress pathways, which are implicated in various diseases, including cancer and neurodegenerative disorders.

Binding Affinities

Studies have shown that this compound interacts with various receptors, including muscarinic and adrenergic receptors. These interactions are crucial for understanding its pharmacological potential.

The mechanism of action of this compound involves several biochemical pathways:

- Receptor Binding : It binds to specific receptors, influencing neurotransmitter release and cellular signaling pathways.

- Antioxidant Activity : The compound's ability to inhibit lipid peroxidation contributes to its protective effects against oxidative damage.

- Metabolic Pathways : It may be involved in metabolic processes that regulate cellular homeostasis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Effects : In vivo studies demonstrated that this compound could protect neuronal cells from ischemic damage by modulating oxidative stress responses.

- Anticancer Activity : Preliminary studies indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Histamine Modulation : Research has shown that it can influence histamine receptor activity, which may lead to therapeutic applications in allergy treatments.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 | 0.97 |

| 2-(1H-Imidazol-1-yl)ethanamine dihydrochloride | 93668-43-0 | 0.97 |

| 2-Imidazol-1-yl-ethylamine dihydrobromide | 167298-66-0 | 0.97 |

| 2-(1H-Imidazol-1-yl)-N-methylethanamine | 106891-44-5 | 0.91 |

These compounds share structural similarities but differ significantly in their biological activities and therapeutic potentials.

Propriétés

IUPAC Name |

4-(2-aminoethyl)-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-2-1-4-3-7-5(9)8-4/h3H,1-2,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBJEUVWFPXMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143245 | |

| Record name | 2-(2-Oxo-4-imidazolin-4-yl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-21-3 | |

| Record name | 2-(2-Oxo-4-imidazolin-4-yl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Oxo-4-imidazolin-4-yl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.